
Benzenepropanoic acid, 2-methyl-, methyl ester
Description
Benzenepropanoic acid, 2-methyl-, methyl ester (IUPAC name: methyl 2-methyl-3-phenylpropanoate) is an aromatic ester derivative characterized by a benzene ring attached to a propanoic acid chain. The methyl ester group is located at the terminal carboxyl group, and a methyl substituent is present on the second carbon of the propanoic acid backbone.
Properties
IUPAC Name |
methyl 3-(2-methylphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPUZKBILZOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730843 | |
Record name | Methyl 3-(2-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37741-54-1 | |
Record name | Methyl 3-(2-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation:
- Industrial production typically employs the esterification route due to its simplicity and efficiency.
Chemical Reactions Analysis
Methyl 2-methylbenzenepropanoate undergoes various reactions:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes back to 2-methylbenzenepropanoic acid and methanol.
Oxidation: It can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents: Alkaline hydrolysis (NaOH), acidic hydrolysis (HCl), oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH).
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-methylcinnamate has garnered attention in the pharmaceutical industry due to its potential therapeutic properties.
Antimicrobial Activity
Research indicates that methyl 2-methylcinnamate exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and cosmetics .
Anti-inflammatory Properties
In vitro studies have shown that this compound possesses anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further pharmacological exploration .
Potential Anticancer Effects
Preliminary studies have indicated that methyl 2-methylcinnamate may inhibit the proliferation of certain cancer cell lines. Its cytotoxic effects on cancer cells suggest a need for further investigation into its potential as an anticancer agent .
Agricultural Applications
Methyl 2-methylcinnamate is also explored for its applications in agriculture.
Pesticide Development
The compound has been evaluated for its insecticidal properties. It has shown effectiveness against various agricultural pests, making it a candidate for developing eco-friendly pesticides. Its low toxicity to non-target organisms enhances its appeal in sustainable agriculture practices .
Plant Growth Regulation
Research suggests that methyl 2-methylcinnamate may act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This property could be harnessed to improve crop yields and resilience against environmental stressors .
Materials Science Applications
In materials science, methyl 2-methylcinnamate is utilized for its unique chemical properties.
Plastic Additive
The compound serves as an antioxidant and thermal stabilizer in plastics, improving their durability and resistance to degradation under heat and UV exposure. This application is crucial in manufacturing automotive parts and electrical insulation materials .
Flavoring Agent
Due to its pleasant aroma, methyl 2-methylcinnamate is used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care products. Its use in these applications is regulated to ensure safety for consumer exposure .
Case Studies
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. For example, in fragrance, it interacts with olfactory receptors.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of benzenepropanoic acid, 2-methyl-, methyl ester with key structural analogs is outlined below:
Table 1: Comparative Properties of Benzenepropanoic Acid Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,5-di-tert-butyl-4-hydroxy derivative exhibits significant antioxidant and antifungal properties due to steric hindrance and phenolic hydroxyl groups, making it valuable in industrial and food applications . In contrast, the unsubstituted methyl ester is primarily a flavoring agent . The 2-methyl analog’s bioactivity remains underexplored but may differ due to altered lipophilicity.
The 2-methyl derivative could similarly act as a building block in alkylation or esterification reactions.
Physical Properties: The addition of a methyl group on the propanoic chain increases molecular weight and likely reduces volatility compared to the parent ester. For instance, methyl hydrocinnamate (unsubstituted) has a boiling point of ~243°C , while the 2-methyl analog may exhibit a higher boiling point due to increased molecular mass.
Natural Occurrence vs. Synthetic Origin: The unsubstituted methyl ester is detected in plant extracts (e.g., Curcurbita pepo), suggesting natural biosynthesis .
Biological Activity
Benzenepropanoic acid, 2-methyl-, methyl ester, commonly known as methyl 2-methylbenzoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
- Chemical Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- CAS Number : 93-58-3
The compound features a benzene ring substituted with a propanoic acid moiety and a methyl group, contributing to its diverse biological activities.
Antioxidant Activity
Antioxidant activity is crucial for neutralizing free radicals in biological systems. Studies have shown that methyl 2-methylbenzoate exhibits significant antioxidant properties:
- DPPH Assay : The compound demonstrated a notable ability to scavenge DPPH radicals, with an IC50 value indicating effective antioxidant capacity.
- Mechanism of Action : The antioxidant activity is attributed to the presence of phenolic groups which can donate hydrogen atoms to free radicals, thus stabilizing them.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various pathogens:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 16.0 | 0.125 mg/ml |
Escherichia coli | 15.0 | 0.5 mg/ml |
Bacillus subtilis | 14.5 | 0.125 mg/ml |
Pseudomonas aeruginosa | 12.0 | 1.0 mg/ml |
These findings suggest that the compound has a broad-spectrum antibacterial effect, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Recent studies have indicated that methyl 2-methylbenzoate may possess anticancer properties:
- Cell Lines Tested : The compound was tested on MCF-7 breast cancer cell lines.
- Results : At concentrations of 800 ppm and above, the compound induced apoptosis in cancer cells, characterized by cell shrinkage and formation of apoptotic bodies after treatment for 3 hours .
Concentration (ppm) | Effect on Cell Viability (%) |
---|---|
200 | 90 |
400 | 70 |
800 | 50 |
1600 | 20 |
The results indicate that higher concentrations are necessary to achieve significant cytotoxic effects against cancer cells.
Case Studies and Research Findings
-
Study on Antioxidant and Antibacterial Activities :
- A comprehensive analysis revealed that extracts containing methyl esters exhibited strong antioxidant activities and significant antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural components in enhancing these activities .
- Molecular Docking Studies :
- Phytochemical Analysis :
Q & A
Q. What are the recommended methodologies for synthesizing benzenepropanoic acid, 2-methyl-, methyl ester in laboratory settings?
The compound is typically synthesized via esterification of 2-methylbenzenepropanoic acid with methanol under acidic catalysis. A common approach involves using sulfuric acid or p-toluenesulfonic acid as a catalyst, with reflux conditions (e.g., 60–80°C for 6–12 hours). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Post-synthesis purification may involve fractional distillation or column chromatography to isolate the ester product .
Q. How can researchers confirm the structural identity of this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the methyl ester group (δ ~3.6–3.8 ppm for OCH) and aromatic/alkyl substituents.
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1720–1740 cm (ester C=O stretch) and 1200–1250 cm (C-O stretch).
- GC-MS: Retention time and molecular ion ([M]) matching reference libraries (e.g., NIST Chemistry WebBook) .
Q. What safety precautions are critical when handling this compound?
- Respiratory protection: Use NIOSH-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosolized particles or vapors.
- Skin/eye protection: Wear chemically resistant gloves (e.g., nitrile) and goggles.
- Environmental controls: Avoid drainage release; use fume hoods for volatile handling .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?
Discrepancies may arise from impurities or polymorphic forms. To resolve:
- Purification: Recrystallize using solvents like ethyl acetate/hexane mixtures.
- Thermal analysis: Perform differential scanning calorimetry (DSC) to identify melting transitions.
- Cross-validation: Compare data with authoritative databases (e.g., NIST) or replicate experiments under controlled conditions .
Q. What experimental strategies are effective for studying the compound’s stability under varying conditions?
Q. How can degradation pathways and byproducts be characterized?
- Forced degradation: Subject the compound to hydrolytic (acid/alkaline), oxidative (HO), and photolytic stress.
- High-resolution mass spectrometry (HRMS): Identify degradation products using exact mass analysis.
- Toxicological screening: Assess byproducts using in vitro assays (e.g., Ames test for mutagenicity) .
Q. What are the challenges in quantifying trace impurities in this compound?
- Sensitivity limits: Use ultra-high-performance liquid chromatography (UHPLC) with UV/fluorescence detection for low-abundance impurities.
- Matrix effects: Employ internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement.
- Structural elucidation: Pair LC-MS with tandem MS (MS/MS) for fragment ion analysis .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting toxicity data for this compound?
- Source evaluation: Prioritize studies adhering to OECD/EPA guidelines (e.g., GLP compliance).
- Dose-response validation: Replicate assays (e.g., acute toxicity in Daphnia magna) under standardized protocols.
- Mechanistic studies: Use in vitro models (e.g., hepatic cell lines) to assess metabolic pathways and metabolite toxicity .
Q. What computational tools can predict the compound’s environmental fate?
- Quantitative Structure-Activity Relationship (QSAR): Tools like EPI Suite estimate biodegradation (e.g., BIOWIN) and ecotoxicity.
- Molecular docking: Simulate interactions with biological targets (e.g., esterases) to infer persistence .
Methodological Tables
Q. Table 1: Key Analytical Parameters for GC-MS Identification
Parameter | Value/Description | Reference |
---|---|---|
Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | |
Ionization Mode | Electron Impact (70 eV) | |
Retention Index | ~1400–1600 (vs. alkane standards) |
Q. Table 2: Stability Study Design
Condition | Parameters | Duration |
---|---|---|
Thermal | 40°C, sealed vial | 4 weeks |
Photolytic | 1.2 million lux-hours | 2 weeks |
Hydrolytic | pH 3, 7, 10 at 50°C | 1 week |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.